Cas no 34291-02-6 (D-Streptamine,O-2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)-O-[b-D-xylofuranosyl-(1®5)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-)

D-Streptamine,O-2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)-O-[b-D-xylofuranosyl-(1®5)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy- structure
34291-02-6 structure
Product Name:D-Streptamine,O-2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)-O-[b-D-xylofuranosyl-(1®5)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-
Numero CAS:34291-02-6
MF:C21H41N5O12
MW:555.576546430588
CID:307016
PubChem ID:12302171
Update Time:2025-04-19

D-Streptamine,O-2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)-O-[b-D-xylofuranosyl-(1®5)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy- Proprietà chimiche e fisiche

Nomi e identificatori

    • (2S)-4-Amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2,6-diamino-2,6-dide oxy-α-D-glucopyranosyl)oxy]-2-hydroxy-3-(β-D-xylofuranosyloxy)cyc lohexyl]-2-hydroxybutanamide
    • Butirosin A
    • 3-BUTENYLMETHYLDICHLOROSILANE
    • 5)]-N1-[(2S)-4-amino-2-hydro
    • 5)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-
    • AG-E-09240
    • butenylmethyldichlorosilane
    • Butirosin B
    • CTK4D0226
    • Silane,3-buten-1-yldichloromethyl-
    • Silane,3-butenyldichloromethyl- (8CI,9CI)
    • CHEBI:65112
    • (2S)-4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide
    • D-Streptamine, O-2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl-(1-4)-O-(beta-D-xylofuranosyl-(1-5))-N(sup 1)-(4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-
    • UNII-285798GUS5
    • SCHEMBL456140
    • (S)-4-amino-N-((1R,2S,3R,4R,5S)-5-amino-4-((2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxytetrahydro-2H-pyran-2-yloxy)-3-((2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yloxy)-2-hydroxycyclohexyl)-2-hydroxybutanamide
    • D-STREPTAMINE, O-2,6-DIAMINO-2,6-DIDEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-O-(.BETA.-D-XYLOFURANOSYL-(1->5))-N1-((2S)-4-AMINO-2-HYDROXY-1-OXOBUTYL)-2-DEOXY-
    • 34291-02-6
    • (2s)-4-Amino-N-[(1r,2s,3r,4r,5s)-5-Amino-4-[(2,6-Diamino-2,6-Dideoxy-Alpha-D-Glucopyranosyl)oxy]-2-Hydroxy-3-(Beta-D-Xylofuranosyloxy)cyclohexyl]-2-Hydroxybutanamide
    • C17585
    • NS00011547
    • Ambutyrosin A
    • Q27133659
    • BUTIROSIN A [MI]
    • B31
    • XEQLFNPSYWZPOW-SVRMBHBBSA-N
    • CHEMBL428032
    • Ambuyrosin A
    • DTXSID801336430
    • 285798GUS5
    • Butyrosin A
    • 4-amino-n-{5-amino-4-[(2,6-diamino-2,6-dideoxyhexopyranosyl)oxy]-2-hydroxy-3-(pentofuranosyloxy)cyclohexyl}-2-hydroxybutanamide
    • Butirosin
    • FT-0770477
    • DTXSID40860625
    • SCHEMBL19944113
    • D-Streptamine,O-2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)-O-[b-D-xylofuranosyl-(1®5)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-
    • Inchi: 1S/C21H41N5O12/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34)/t6-,7+,8-,9+,10+,11+,12-,13+,14-,15+,16+,17+,18+,20+,21-/m0/s1
    • Chiave InChI: XEQLFNPSYWZPOW-SVRMBHBBSA-N
    • Sorrisi: O([C@@H]1[C@@H]([C@H]([C@@H]([C@@H](CN)O1)O)O)N)[C@@H]1[C@H](C[C@H]([C@@H]([C@H]1O[C@H]1[C@@H]([C@H]([C@@H](CO)O1)O)O)O)NC([C@H](CCN)O)=O)N

Proprietà calcolate

  • Massa esatta: 555.27517176g/mol
  • Massa monoisotopica: 555.27517176g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 12
  • Conta accettatore di obbligazioni idrogeno: 16
  • Conta atomi pesanti: 38
  • Conta legami ruotabili: 10
  • Complessità: 772
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 15
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 2
  • XLogP3: -7.3
  • Superficie polare topologica: 312

Proprietà sperimentali

  • Colore/forma: solido
  • Densità: 1.3764 (rough estimate)
  • Punto di ebollizione: 624.91°C (rough estimate)
  • Indice di rifrazione: 1.7500 (estimate)
  • Solubilità: Non determinato
  • pka: pKa (water): 5.6, 7.3, 8.7, 9.8(at 25℃)
  • Rotazione specifica: D25 +26° (c = 1.46 in water)

D-Streptamine,O-2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)-O-[b-D-xylofuranosyl-(1®5)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy- Informazioni sulla sicurezza

  • WGK Germania:3
  • Codice categoria di pericolo: 61-20/21/22
  • Istruzioni di sicurezza: 53-22-36/37/39-45
  • RTECS:WK2302000
  • Identificazione dei materiali pericolosi: T
  • Frasi di rischio:R61

D-Streptamine,O-2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)-O-[b-D-xylofuranosyl-(1®5)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy- Letteratura correlata

Fornitori consigliati
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited